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Cat. No.: B12380668 Get Quote

Technical Support Center: Purification of Long
FNA Oligonucleotides
Welcome to the technical support center for the purification of long Fused Nucleic Acid (FNA)

oligonucleotides. This resource provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs),

and detailed protocols to navigate the complexities of purifying long synthetic oligonucleotides.

A Note on Fused Nucleic Acids (FNA): While this guide provides detailed methodologies

applicable to oligonucleotides in general, specific literature on the purification challenges of

FNA is sparse. The principles and protocols outlined here are based on established techniques

for long DNA and RNA oligonucleotides. These methods are founded on the physicochemical

properties of oligonucleotides—such as size, charge, and hydrophobicity—which are directly

relevant to FNA. Researchers should consider these as robust starting points, with the

understanding that optimization may be required for specific FNA constructs.

Frequently Asked Questions (FAQs)
Q1: Why is purification of long oligonucleotides more challenging than for shorter ones? A1:

The synthesis of oligonucleotides is a stepwise process, and at each step, a small fraction of

chains fail to extend.[1][2] As the length of the oligonucleotide increases, the cumulative

percentage of these "failure sequences" or "shortmers" becomes significant, drastically

reducing the purity of the crude product.[1][3] For example, even with a high 99% coupling
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efficiency, the synthesis of a 25-mer oligonucleotide yields less than 80% of the desired full-

length product.[4] These impurities are often highly similar to the target molecule, making them

difficult to separate.[5]

Q2: What are the most common types of impurities in a crude long oligonucleotide sample? A2:

The most common impurities are "shortmers," which are sequences shorter than the full-length

product (e.g., n-1, n-2).[3][6] Other impurities can include "longmers" (n+1), sequences with

incomplete removal of protecting groups from the bases, and by-products from the chemical

synthesis and cleavage steps.[6][7]

Q3: Which purification method is best for oligonucleotides longer than 50 bases? A3:

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is the most recommended method for

purifying oligonucleotides 50 bases or longer.[1][2] PAGE separates molecules based on their

size with single-base resolution, resulting in very high purity levels of 95-99%.[1][8] While HPLC

can be used, its resolution decreases with oligo length.[1]

Q4: What is the main trade-off when choosing a purification method? A4: The primary trade-off

is between purity and yield.[9] Methods like PAGE provide the highest purity but often result in

lower yields (20-50%) due to the complex extraction process from the gel.[1][2] In contrast,

HPLC methods typically offer higher yields (50-70%) but may not separate n-1 impurities as

effectively as PAGE for very long oligos.[2]

Q5: Is desalting sufficient purification for my long oligonucleotide? A5: No. Desalting only

removes residual salts and small molecule by-products from the synthesis process.[1][8] It

does not remove failure sequences (shortmers). For many applications involving long oligos,

such as cloning, mutagenesis, or therapeutic use, the presence of these truncated sequences

can significantly interfere with experimental results, making additional purification essential.[1]

[2]

Data Summary Tables
Table 1: Comparison of Common Purification Methods for Long Oligonucleotides
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enzymes.

[6][8]

shortmers.

[1]

Table 2: Common Impurities and Troubleshooting

Impurity Type Cause Potential Impact
Recommended
Action

Shortmers (n-x)
Incomplete coupling

during synthesis.[3][6]

Compete in

hybridization/PCR;

cause incorrect

experimental results.

[11]

Purify using PAGE for

high-resolution

separation.[2]

Incompletely

Deprotected Oligos

Failure to remove

protecting groups after

synthesis.

Can inhibit enzymatic

reactions or block

hybridization.

Ensure complete

deprotection steps

post-synthesis; HPLC

may separate some

species.

G-rich Aggregates

Self-association of

guanine-rich

sequences.[12]

Cause poor solubility

and anomalous

behavior in

chromatography

(broad peaks).[12]

Perform purification at

elevated temperatures

(e.g., 60-80 °C) to

denature.[4][5]

Residual Synthesis

Reagents/Salts

Carryover from

synthesis and

cleavage.

Inhibit enzymatic

reactions (e.g., PCR,

ligation); interfere with

mass spectrometry.[6]

Perform desalting via

size exclusion

chromatography or

precipitation.[8]
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Upstream Process

Downstream Purification

1. Solid-Phase FNA Synthesis

2. Cleavage & Deprotection

3. Crude Oligonucleotide Product

4. Purification (PAGE or HPLC)

Removes shortmers

5. Desalting (SEC or Precipitation)

Removes buffer salts

6. Quality Control Analysis
(e.g., Mass Spec, CE, HPLC)

7. Pure Full-Length FNA Oligo

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of long FNA oligonucleotides.
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Start: Crude Long Oligo

Is Oligo Length > 50 bases?

Is Highest Purity (>95%)
Essential (e.g., Cloning,

Therapeutics)?

Yes

Does Oligo have a
Hydrophobic Modification?

No

Is Maximizing Yield
a Priority?

No

Use Denaturing PAGE

Yes

No

Use IP-RP-HPLC

Yes

Yes
Desalting Only

(Not Recommended for
Demanding Applications)

No
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Problem:
Low Purity After HPLC

(Co-elution of Impurities)

Is Oligo G-rich or
Prone to Secondary Structures?

Increase Column Temperature
(e.g., 60-80 °C) to Denature

Yes

Is the Gradient Too Steep?

No

Decrease Gradient Slope
(Shallow Gradient) for Better Resolution

Yes

Is the Column Overloaded?

No

Reduce Sample Load
Per Injection

Yes

Is Oligo > 50 bases?

No

Switch to Denaturing PAGE
for Superior Resolution

Yes

Problem Resolved

No

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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